molecular formula C19H13ClO3 B8574858 4-(4-Phenoxyphenoxy)benzoyl chloride CAS No. 107873-45-0

4-(4-Phenoxyphenoxy)benzoyl chloride

Cat. No.: B8574858
CAS No.: 107873-45-0
M. Wt: 324.8 g/mol
InChI Key: WWHLTSPFZOZGIU-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenoxy)benzoyl chloride is a substituted benzoyl chloride derivative characterized by a biphenylether (phenoxy-phenoxy) group at the para position of the benzoyl moiety. This method is widely employed for benzoyl chloride derivatives due to its efficiency in converting carboxylic acids to acyl chlorides.

The compound’s biphenylether substituent likely enhances steric bulk and electron-donating effects, influencing its reactivity and applications in organic synthesis, polymer chemistry, and pharmaceuticals. For instance, similar benzoyl chlorides are used as acylating agents to modify amines, alcohols, or polymers .

Properties

CAS No.

107873-45-0

Molecular Formula

C19H13ClO3

Molecular Weight

324.8 g/mol

IUPAC Name

4-(4-phenoxyphenoxy)benzoyl chloride

InChI

InChI=1S/C19H13ClO3/c20-19(21)14-6-8-16(9-7-14)23-18-12-10-17(11-13-18)22-15-4-2-1-3-5-15/h1-13H

InChI Key

WWHLTSPFZOZGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Substituted benzoyl chlorides vary in reactivity and physicochemical properties based on the nature and position of substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride 2-Cl, 6-F on benzyloxy group 299.12 High electrophilicity; used in drug synthesis
4-Chloromethylbenzoyl chloride Chloromethyl (-CH₂Cl) 189.03 Reactive toward nucleophiles; polymer crosslinking
4-(Dimethylamino)benzoyl chloride -N(CH₃)₂ (electron-donating) 183.63 Acylating agent for amines; modifies solubility
4-(Pentyloxy)benzoyl chloride -O(CH₂)₄CH₃ (alkyl chain) 236.72 Lower reactivity; used in lipid-soluble derivatives
4-(1,2,2-Trifluorovinyloxy)benzoyl chloride -O-CF₂-CF₂- (fluorinated) Not provided Enhances thermal stability in polyimides
4-(4-Phenoxyphenoxy)benzoyl chloride Biphenylether (-O-C₆H₄-O-C₆H₅) ~354.8 (calc.) High steric bulk; potential use in high-performance polymers

Reactivity Trends

  • Electron-Withdrawing Groups (EWGs): Chloro and nitro substituents (e.g., 4-nitrobenzoyl chloride) increase electrophilicity, accelerating acylation reactions .
  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups reduce reactivity but improve solubility in polar solvents .
  • Steric Effects: Bulky substituents like biphenylether in this compound hinder nucleophilic attack, slowing reaction rates compared to simpler analogs (e.g., benzoyl chloride) .

Physical Properties

  • Boiling Points: Alkyloxy derivatives (e.g., 4-(pentyloxy)benzoyl chloride) exhibit higher boiling points due to increased molecular weight and van der Waals interactions .
  • Solubility: EDGs enhance solubility in polar solvents, while EWGs favor non-polar environments. The biphenylether group in the target compound likely reduces water solubility but improves compatibility with aromatic solvents.

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